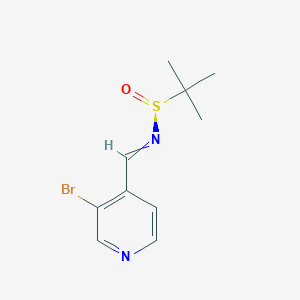![molecular formula C11H8BCl2N3O2 B14046147 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a unique structure combining a pyrimidine ring with a benzo[c][1,2]oxaborol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-dichloropyrimidine derivative, which is then reacted with an appropriate aminobenzo[c][1,2]oxaborol intermediate under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloropyrimidine: A simpler derivative that shares the pyrimidine core but lacks the benzo[c][1,2]oxaborol ring.
Benzo[c][1,2]oxaborol Derivatives: Compounds with similar boron-containing structures but different substituents on the pyrimidine ring.
Uniqueness
4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its combination of a dichloropyrimidine moiety with a benzo[c][1,2]oxaborol ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C11H8BCl2N3O2 |
|---|---|
Poids moléculaire |
295.9 g/mol |
Nom IUPAC |
2,5-dichloro-N-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H8BCl2N3O2/c13-8-4-15-11(14)17-10(8)16-9-3-1-2-7-6(9)5-19-12(7)18/h1-4,18H,5H2,(H,15,16,17) |
Clé InChI |
HJNSHRMJCGIZBD-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)NC3=NC(=NC=C3Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)







![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)



